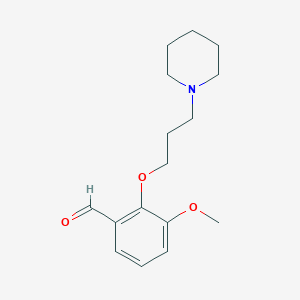

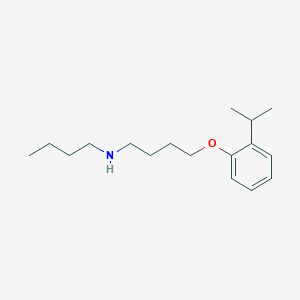

![molecular formula C11H8ClFN2OS B1299521 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 83558-09-2](/img/structure/B1299521.png)

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Vue d'ensemble

Description

The compound 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a chemical entity that has been studied in various contexts due to its potential applications in medicinal chemistry and synthetic organic chemistry. The compound features a thiazole ring, a common motif in many biologically active molecules, and is substituted with chloro and fluorophenyl groups, which can influence its chemical behavior and biological activity .

Synthesis Analysis

The synthesis of related thiazole-containing acetamides involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These building blocks facilitate the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products through a synthetic route that yields the desired compounds in acceptable product yields, with the elimination of by-products like aniline or 2-aminobenzothiazole . Although the specific synthesis of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is not detailed, the methodologies applied in similar syntheses could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has been elucidated through crystallographic analysis. The chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a planar geometry that could be significant for its biological interactions. In the crystal, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the b-axis . This information provides insights into the potential reactivity and interaction patterns of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide are not provided, the literature on similar compounds suggests that the chloroacetamide group can act as an electrophile in various chemical transformations. For instance, the presence of the chloro group adjacent to the acetamide could facilitate nucleophilic substitution reactions, potentially leading to the formation of new bonds and derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can be inferred from related compounds. These properties are often characterized by spectroscopic techniques such as LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . The presence of halogen atoms like chlorine and fluorine in the molecule could affect its lipophilicity, boiling point, and stability. Additionally, the acetamide moiety is known to participate in hydrogen bonding, which can influence the compound's solubility and melting point .

Applications De Recherche Scientifique

TSPO Imaging in Medical Diagnosis

Translocator protein (TSPO) imaging using compounds structurally similar to 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential in predicting tumor progression, particularly in cases of glioblastoma multiforme (GBM). Preliminary results suggest that TSPO imaging could be less susceptible to changes in blood-brain barrier permeability than other methods, indicating potential utility in clinical settings such as presurgical planning and radiotherapy for GBM. However, further research is needed to fully establish the clinical potential of this approach (Jensen et al., 2015).

Carcinogenic Potential Assessment

Thiophene analogues structurally related to 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide have been synthesized and evaluated for potential carcinogenicity. These compounds, like N-(5-phenylthiophen-2-yl)acetamide, have been assessed through in vitro assays to predict their carcinogenic potential. However, the chemical and biological behavior of these compounds casts doubt on their ability to cause tumors in vivo, highlighting the importance of in vivo testing to confirm in vitro predictions (Ashby et al., 1978).

Chymase Inhibition and Disease Treatment

Specific inhibitors structurally similar to 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide, like NK3201, have been explored for their therapeutic potential in treating diseases like abdominal aortic aneurysm and pulmonary fibrosis. These inhibitors target chymase, an enzyme implicated in various pathological conditions. Studies have shown the effectiveness of these inhibitors in reducing disease progression in experimental models, indicating a promising avenue for the development of new therapies (Tsunemi et al., 2004) (Sakaguchi et al., 2004).

Safety And Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding formation of dust and aerosols, and avoiding contact with skin and eyes .

Orientations Futures

The future directions for the study of “2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the antimicrobial activity of similar compounds , it could be interesting to explore its potential use in medical and pharmaceutical applications.

Propriétés

IUPAC Name |

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2OS/c12-5-10(16)15-11-14-9(6-17-11)7-1-3-8(13)4-2-7/h1-4,6H,5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAPOTONSHTHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360665 | |

| Record name | 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

CAS RN |

83558-09-2 | |

| Record name | 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)